![molecular formula C21H24N6O2 B2960979 (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone CAS No. 1170898-02-8](/img/structure/B2960979.png)
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a methoxyphenyl group. Pyrazole is a five-membered ring with two nitrogen atoms. It is known to impart biological activity and is present in various marketed drugs . Pyrimidine is a six-membered ring with two nitrogen atoms and is a fundamental structure in nucleic acids. Piperazine is a six-membered ring with two nitrogen atoms and is often used in the synthesis of pharmaceuticals. The methoxyphenyl group is a phenyl ring with a methoxy (OCH3) substituent.
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple rings. The exact structure would need to be determined through techniques such as X-ray crystallography .Applications De Recherche Scientifique
Anticonvulsant Agent
The compound has been reported as a promising new anticonvulsant drug candidate with a code name “Epimidin.” A new high-performance liquid chromatography (HPLC) method for the determination of related substances in Epimidin has been developed and validated, indicating its significant role in pharmaceutical analysis and drug development (Severina et al., 2021).
Antimicrobial and Anticancer Activities
Research has shown that novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives display significant antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, highlighting their potential as therapeutic agents against cancer (Hafez et al., 2016).
Synthesis of Novel Compounds
Several studies have focused on the synthesis of novel compounds derived from the basic structure of this compound, exploring their potential as anti-inflammatory and analgesic agents. For instance, benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and showed significant cyclooxygenase-1/2 (COX-1/2) inhibitory activity, analgesic, and anti-inflammatory activities, suggesting their application in treating inflammation and pain (Abu‐Hashem et al., 2020).
Molecular Docking and Computational Studies
The compound and its derivatives have been subjects of molecular docking and computational studies to evaluate their binding affinities and interactions with various biological targets. These studies provide insights into the mechanisms of action and potential therapeutic applications of these compounds in treating diseases like cancer and microbial infections (Fahim et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-15-12-16(2)27(24-15)20-13-19(22-14-23-20)25-8-10-26(11-9-25)21(28)17-4-6-18(29-3)7-5-17/h4-7,12-14H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCPSOISXYBNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.